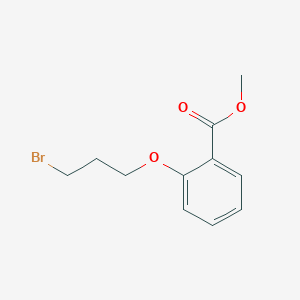

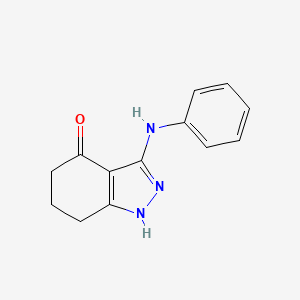

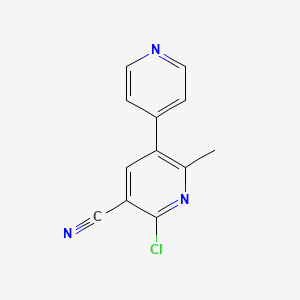

![molecular formula C10H8N2O3 B1315633 1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-75-8](/img/structure/B1315633.png)

1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a heterocyclic organic compound . It has a molecular weight of 204.18200 . The IUPAC name for this compound is 2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione .

Molecular Structure Analysis

The linear formula of “1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is C10H8N2O3 . The InChI code for this compound is 1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H,(H,8,9,11) .Physical And Chemical Properties Analysis

“1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a solid at room temperature . The storage temperature for this compound should be in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Applications in Chemical Synthesis

Synthesis of Diazepine-diones and Diazepin-ones

The compound "1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione" has been utilized as a precursor in the synthesis of diazepine-diones and diazepin-ones, showcasing its importance in chemical synthesis. Notably, a series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones have been synthesized using a condensation process involving this compound and α-amino acid methyl ester derivatives (El Bouakher et al., 2011). Furthermore, a novel approach to synthesize 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives has been reported, where this compound plays a critical role (El Bouakher et al., 2013).

Building Blocks for Polycyclic Pyridones

This compound is also integral in the synthesis of building blocks for biologically significant polycyclic pyridones. It has been used to create 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones, which are then utilized for constructing polycyclic pyridones through oxazinone ring-opening transformations (Viktorova et al., 2023).

Role in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, this compound has been used in the synthesis of various heterocyclic structures. It acts as a starting material or an intermediate in the creation of complex heterocyclic compounds, demonstrating its versatility and importance in chemical research and pharmaceutical development (Crum & Fuchsman, 1966).

Safety And Hazards

Propiedades

IUPAC Name |

1-prop-2-enylpyrido[2,3-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h2-5H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSVQPAEYHFRMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=CC=N2)C(=O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540439 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |

CAS RN |

97484-75-8 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)

![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)